3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid 3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 603118-21-4
VCID: VC8417511
InChI: InChI=1S/C13H17NO4S/c1-10-5-2-3-8-14(10)19(17,18)12-7-4-6-11(9-12)13(15)16/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,15,16)
SMILES: CC1CCCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Molecular Formula: C13H17NO4S
Molecular Weight: 283.35 g/mol

3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid

CAS No.: 603118-21-4

Cat. No.: VC8417511

Molecular Formula: C13H17NO4S

Molecular Weight: 283.35 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid - 603118-21-4

Specification

CAS No. 603118-21-4
Molecular Formula C13H17NO4S
Molecular Weight 283.35 g/mol
IUPAC Name 3-(2-methylpiperidin-1-yl)sulfonylbenzoic acid
Standard InChI InChI=1S/C13H17NO4S/c1-10-5-2-3-8-14(10)19(17,18)12-7-4-6-11(9-12)13(15)16/h4,6-7,9-10H,2-3,5,8H2,1H3,(H,15,16)
Standard InChI Key MJQIFIAOLXFCLO-UHFFFAOYSA-N
SMILES CC1CCCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Canonical SMILES CC1CCCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzoic acid moiety linked via a sulfonyl group to a 2-methylpiperidine ring. The piperidine adopts a chair conformation, with the methyl group at the C2 position introducing steric hindrance that influences rotational flexibility . The sulfonamide bridge (SO2NH\text{SO}_{2}\text{NH}) creates a planar geometry, facilitating π-stacking interactions with aromatic residues in biological targets .

Physicochemical Profile

Key properties include:

PropertyValueRelevance
Molecular Weight283.34 DaOptimal for blood-brain barrier penetration
LogP1.95Balances solubility and membrane permeability
Polar Surface Area75 ŲModerate hydrogen bonding capacity
Rotatable Bonds2Conformational flexibility
Hydrogen Bond Donors1 (COOH)Facilitates target binding
Hydrogen Bond Acceptors4 (SO₂, COOH)Enhances solubility

These parameters align with Lipinski’s rule of five, suggesting favorable drug-likeness . The carboxylic acid group (pKa4.2\text{p}K_a \approx 4.2) ionizes at physiological pH, enhancing aqueous solubility, while the sulfonamide contributes to metabolic stability .

Synthesis and Production

Synthetic Routes

While detailed protocols are proprietary, a plausible pathway involves:

  • Sulfonylation: Reacting 2-methylpiperidine with 3-sulfobenzoic acid chloride under basic conditions to form the sulfonamide bond .

  • Purification: Crystallization or chromatography to achieve ≥95% purity, as verified by HPLC .

Scalability Challenges

The methyl group on the piperidine ring introduces steric effects that may reduce reaction yields. Optimizing temperature (50–80°C) and solvent polarity (e.g., DMF) can mitigate this issue .

SupplierLocationPurityPrice (100 mg)Lead Time
BLD PharmatechUnited States95%$12430 days
eNovation CNChina95%$14440 days
CymitQuimicaSpain95%€53130 days

Prices scale nonlinearly; bulk purchases (10 g) cost $2,457 from BLD Pharmatech versus €1,836 from CymitQuimica, reflecting regional logistics and tariffs .

Applications in Research and Development

Medicinal Chemistry

The compound serves as:

  • Protease Inhibitor Scaffold: The sulfonamide group chelates catalytic serine residues in enzymes like thrombin .

  • GPCR Modulator: The piperidine ring mimics endogenous amine neurotransmitters, enabling receptor binding .

Material Science

Functionalization of the carboxylic acid group enables covalent attachment to polymers, creating sulfonated materials for ion-exchange membranes .

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